molecular formula C7H11NO B13082607 3-(But-3-YN-1-yloxy)azetidine

3-(But-3-YN-1-yloxy)azetidine

Cat. No.: B13082607
M. Wt: 125.17 g/mol
InChI Key: LMFXBKNXNZNNGT-UHFFFAOYSA-N
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Description

3-(But-3-YN-1-yloxy)azetidine: is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both an azetidine ring and a but-3-yn-1-yloxy group imparts significant reactivity and versatility to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-YN-1-yloxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with but-3-yn-1-ol under basic conditions. The reaction typically employs a strong base such as potassium carbonate in a solvent like acetonitrile or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(But-3-YN-1-yloxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(But-3-YN-1-yloxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(But-3-YN-1-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The but-3-yn-1-yloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
  • 1-Bromoacetyl-3,3-dinitroazetidine
  • 2-Azetidinone (β-lactam)

Comparison: 3-(But-3-YN-1-yloxy)azetidine is unique due to the presence of both an azetidine ring and a but-3-yn-1-yloxy group, which imparts distinct reactivity and versatility. In contrast, compounds like 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine and 1-Bromoacetyl-3,3-dinitroazetidine have different substituents that influence their chemical behavior and applications. The β-lactam ring in 2-Azetidinone is well-known for its role in antibiotics, highlighting the diverse applications of azetidine derivatives .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-but-3-ynoxyazetidine

InChI

InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h1,7-8H,3-6H2

InChI Key

LMFXBKNXNZNNGT-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1CNC1

Origin of Product

United States

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